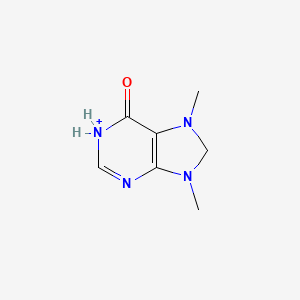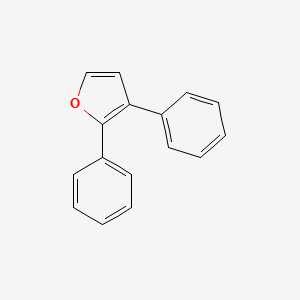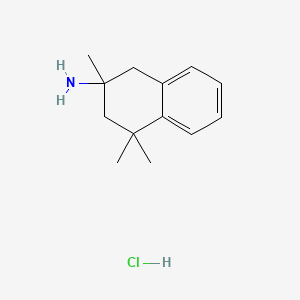
1-Butylpyrrole-2,5-dione;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butylpyrrole-2,5-dione;styrene is a compound that combines the structural features of pyrrole and styrene. Pyrrole is a five-membered nitrogen-containing heterocycle, while styrene is a vinyl aromatic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylpyrrole-2,5-dione;styrene typically involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid. This reaction is carried out in water at 60°C for about 5 hours, yielding N-substituted pyrroles . Another method involves the acid-catalyzed ring-opening reaction of 2,5-dimethylfuran, leading to the formation of 2,5-hexanedione, which is then used as a starting material for the synthesis of pyrrole compounds via the Paal–Knorr reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
化学反応の分析
Types of Reactions
1-Butylpyrrole-2,5-dione;styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and styrene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole or styrene rings.
科学的研究の応用
1-Butylpyrrole-2,5-dione;styrene has several scientific research applications:
作用機序
The mechanism of action of 1-Butylpyrrole-2,5-dione;styrene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and undergo nucleophilic attacks, facilitating various chemical transformations . The specific pathways and targets depend on the context of its use, such as in biological systems or material science applications.
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery for its biological activity.
2,5-Dimethylfuran: Used as a starting material for the synthesis of pyrrole compounds.
Hexane-2,5-dione: An intermediate in the synthesis of N-substituted pyrroles.
Uniqueness
1-Butylpyrrole-2,5-dione;styrene is unique due to its combination of pyrrole and styrene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the development of new materials.
特性
CAS番号 |
31153-81-8 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC名 |
1-butylpyrrole-2,5-dione;styrene |
InChI |
InChI=1S/C8H11NO2.C8H8/c1-2-3-6-9-7(10)4-5-8(9)11;1-2-8-6-4-3-5-7-8/h4-5H,2-3,6H2,1H3;2-7H,1H2 |
InChIキー |
KNIJRHVZGDDMLM-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)C=CC1=O.C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)
stannane](/img/structure/B14693653.png)
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)





![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
